molecular formula C10H6FNO2 B8557201 5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde

5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde

Cat. No. B8557201
M. Wt: 191.16 g/mol
InChI Key: TUFBSQIBZRBVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Fluorophenyl)-1,3-oxazole-2-carbaldehyde

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-6H

InChI Key

TUFBSQIBZRBVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of nBuLi (1.6 M in hexane, 3.45 ml, 5.53 mmol) was added dropwise at −78° C. to a stirred solution of 5-(4-fluorophenyl)-1,3-oxazole (0.82 g, 5.03 mmol) in THF (10 ml) (Organic Letters (2001),(3)2, 271-273). The mixture was stirred at −78° C. for 30 minutes and then quenched with DMF (0.43 ml, 5.53 mmol). It was gradually warmed to room temperature, stirred for further 30 minutes, diluted with Et2O (30 ml), then neutralised with 1N HCl. The organic layer was separated, washed with brine (20 ml), dried over MgSO4 and concentrated in vacuo. Purification by chromatography on silica gel eluting with DCM afforded 5-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde (0.58 g, 60%): δH (360 MHz, CDCl3) 7.18 (2H, t, J 8.6 ), 7.58 (1H, s), 7.77-7.81 (2H, m), 9.76 (1H, s); m/z (ES+) 192 (MH+).
Name
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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